molecular formula C10H8F2N2O2 B1429923 Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 1427501-67-4

Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B1429923
CAS No.: 1427501-67-4
M. Wt: 226.18 g/mol
InChI Key: MHQFELVZNNGRDV-UHFFFAOYSA-N
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Description

Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate is a fluorinated pyrazolopyridine derivative with the molecular formula C10H8F2N2O2. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyridine core with fluorine atoms at the 4 and 6 positions and an ethyl carboxylate group at the 3 position. Due to its distinctive chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate typically involves multiple steps, starting with the construction of the pyrazolopyridine core. One common synthetic route is the Sonogashira cross-coupling reaction , which involves the coupling of a halogenated pyrazolopyridine with a terminal alkyne. This reaction requires palladium catalysts and copper co-catalysts under specific conditions to achieve high selectivity and yield.

Industrial production methods focus on optimizing these synthetic routes to achieve large-scale production with high purity and efficiency. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include:

  • Oxidation: : Using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

  • Substitution: : Utilizing nucleophiles such as amines or alkyl halides in the presence of a base.

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis. In biology, it is used to study the biological activity of pyrazolopyridine derivatives, which have shown potential as therapeutic agents. In medicine, it is explored for its potential use in drug development, particularly in the treatment of various diseases. In industry, it is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain receptors and enzymes, leading to its biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate is compared with other similar compounds, such as ethyl 6-bromo-4-fluoropyrazolo[1,5-A]pyridine-3-carboxylate and ethyl 6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate. These compounds share the pyrazolopyridine core but differ in the substituents at the 4 and 6 positions. The presence of fluorine atoms in this compound enhances its chemical stability and biological activity compared to its non-fluorinated counterparts.

Properties

IUPAC Name

ethyl 4,6-difluoropyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQFELVZNNGRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=CN2N=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427501-67-4
Record name ethyl 4,6-difluoropyrazolo[1,5-a]pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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